molecular formula C6H6BN3O2 B11920841 (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid

(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid

Cat. No.: B11920841
M. Wt: 162.94 g/mol
InChI Key: VOSXZXFJSJGKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid (CAS 1229041-97-7) is a high-value organoboron reagent of interest in medicinal chemistry and drug discovery. This compound belongs to the class of pyrrolopyrimidines, which are fused heterocyclic scaffolds recognized for their diverse and effective pharmacological characteristics . As a boronic acid, its primary research application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) . The pyrrolo[2,3-d]pyrimidine core is a privileged structure in drug design, known to exhibit various biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . This makes the boronic acid derivative a crucial building block for constructing novel compounds for biological screening. Researchers utilize this reagent to functionalize the 4-position of the pyrrolopyrimidine ring system, enabling the exploration of structure-activity relationships in the development of targeted therapies. Recent scientific literature highlights the significant research interest in pyrrolo[2,3-d]pyrimidine derivatives. These compounds are being investigated as multi-kinase inhibitors for cancer therapy , inhibitors of parasitic kinases for malaria treatment , and CSF1R inhibitors for potential application in cancer and Alzheimer's disease . The availability of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid provides a versatile starting point for such innovative research endeavors. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H6BN3O2

Molecular Weight

162.94 g/mol

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-ylboronic acid

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-4-1-2-8-6(4)10-3-9-5/h1-3,11-12H,(H,8,9,10)

InChI Key

VOSXZXFJSJGKBZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CNC2=NC=N1)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the boronic acid group. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a boronic acid derivative under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides, a critical reaction for constructing complex bioactive molecules.

Example Reaction :

(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid+Ar-XPd(PPh3)4,Base7H-Pyrrolo[2,3-d]pyrimidin-4-yl-Ar+Byproducts\text{(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid} + \text{Ar-X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{7H-Pyrrolo[2,3-d]pyrimidin-4-yl-Ar} + \text{Byproducts}

Key Data :

Substrate (Ar-X)Catalyst SystemSolventYieldApplicationSource
5-Iodo-pyrrolo[2,3-d]pyrimidinePd(dppf)Cl₂, Na₂CO₃DME/H₂O72–85%Kinase inhibitor synthesis
6-Bromonaphthalen-2-ol derivativePd(PPh₃)₄, K₂CO₃DMF/H₂O68%Antimalarial agents

This reaction is pivotal for introducing aryl/heteroaryl groups at the C-5 or C-6 positions of the pyrrolopyrimidine core, enhancing target affinity in kinase inhibitors .

N-Arylation via Modified Lam-Chan Conditions

Copper(II)-mediated N-arylation allows functionalization at the N-7 position without nitrogenous ligands, improving cost efficiency.

Reaction Protocol :

  • Conditions : Cu(OAc)₂ (1 equiv), arylboronic acid (1.2 equiv), MeOH, RT, 4–6 hrs .

  • Scope : Compatible with electron-rich/diverse arylboronic acids (e.g., phenyl, naphthyl).

Representative Example :

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine+PhB(OH)2Cu(OAc)22,4-Dichloro-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (75% yield)\text{2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine} + \text{PhB(OH)}_2 \xrightarrow{\text{Cu(OAc)}_2} \text{2,4-Dichloro-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (75\% yield)}

Regioselectivity : Dominant N-7 arylation confirmed by 1H NMR^1 \text{H NMR} (δ 7.46–7.22 ppm for phenyl protons) .

Alkylation at N-7 Position

Nucleophilic substitution reactions introduce alkyl/aryl groups using alkyl halides or tosylates under basic conditions.

Case Study :

  • Substrate : 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine .

  • Reagent : Ethyl 2-(4-aminophenyl)acetate, K₂CO₃, DMF, 55°C.

  • Product : Ethyl 2-(4-((6-iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)phenyl)acetate (82% yield) .

This method is critical for prodrug development, as seen in PROTAC-based kinase degraders .

Stability and Hydrolysis

The boronic acid group exhibits pH-dependent stability, with hydrolysis to borate under acidic/basic conditions.

Stability Profile :

  • Chemical Stability : >90% intact in PBS (pH 7.4) after 24 hrs .

  • Hydrolysis : Rapid degradation at pH <3 or >10, forming borate derivatives .

Biological Activity via Reversible Covalent Binding

The compound acts as a Bruton’s Tyrosine Kinase (BTK) inhibitor by forming reversible bonds with active-site cysteine residues:

BTK-Cys481+Boronic AcidBTK-Borate Complex\text{BTK-Cys481} + \text{Boronic Acid} \rightleftharpoons \text{BTK-Borate Complex}

Key Findings :

  • Potency : IC₅₀ = 1.7 nM against BTK mutants resistant to ibrutinib.

  • Selectivity : >100-fold selectivity over related kinases (e.g., EGFR, HER2) .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound is utilized as a precursor for synthesizing complex organic molecules. It is involved in various reactions, including Suzuki coupling, which is essential for forming carbon-boron bonds that are pivotal in creating diverse chemical libraries.

Biology

  • Enzyme Inhibition Studies : (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid is employed in studies focusing on enzyme inhibition, particularly targeting protein kinases. The boronic acid moiety can form reversible covalent bonds with active site residues of kinases, leading to the inhibition of their activity . This property makes it a significant tool in understanding cellular signaling pathways.

Medicine

  • Cancer Therapeutics : The compound has shown potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation and survival pathways . For instance, studies have demonstrated its efficacy against various cancer cell lines by disrupting critical signaling cascades such as the PI3K-AKT-mTOR pathway.
  • Targeting Specific Kinases : Research indicates that derivatives of this compound can selectively inhibit kinases like RET and LRRK2, which are implicated in various cancers and neurodegenerative diseases respectively . This specificity enhances its potential as a targeted therapy.

Industry

  • Pharmaceutical Development : The compound is widely used in the pharmaceutical industry for developing new drugs. Its ability to act as a kinase inhibitor positions it favorably for creating novel therapies for diseases such as cancer and autoimmune disorders .

Case Study 1: Inhibition of RET Kinase

Research conducted on pyrrolo[2,3-d]pyrimidine derivatives demonstrated their effectiveness as inhibitors of the RET kinase. These compounds were synthesized and evaluated for their inhibitory activity against both wild-type and drug-resistant mutant forms of RET, showing promising results that could lead to advancements in treating RET-driven cancers .

Case Study 2: LRRK2 Inhibition for Neurodegenerative Diseases

Another significant study focused on the use of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid derivatives as LRRK2 inhibitors. These compounds exhibited potential therapeutic effects against Parkinson's Disease by selectively inhibiting LRRK2 activity, which is associated with neurodegeneration .

Mechanism of Action

The mechanism of action of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid involves its interaction with specific molecular targets, such as protein kinases. The boronic acid group can form reversible covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction disrupts signaling pathways involved in cell proliferation and survival, making it a valuable tool in cancer therapy .

Comparison with Similar Compounds

Structural Analogues with Boronic Acid Substituents

Key Compounds :

(4-Methylthiophen-2-yl)boronic acid (CAS: 162607-20-7):

  • Molecular Formula : C₅H₇BO₂S
  • Molecular Weight : 141.96 g/mol
  • Similarity Score : 0.84 (compared to the target compound)
  • Key Differences : Substituted thiophene ring instead of pyrrolo-pyrimidine. Used in synthesizing conjugated polymers and small-molecule inhibitors .

(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)boronic acid (CAS: PA 29 0411026):

  • Molecular Formula : C₇H₁₃BN₂O₃
  • Molecular Weight : 184 g/mol
  • Key Differences : Pyrazole core with an ethoxyethyl group; lower steric hindrance compared to the bicyclic pyrrolo-pyrimidine system. Suitable for coupling reactions in aqueous conditions .

Comparison Table :

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound Pyrrolo-pyrimidine C₈H₆BN₃O₂* ~191.96 Kinase inhibitors, Suzuki coupling intermediates
(4-Methylthiophen-2-yl)boronic acid Thiophene C₅H₇BO₂S 141.96 Conductive polymers, OLEDs
(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)boronic acid Pyrazole C₇H₁₃BN₂O₃ 184.00 Bioconjugation, prodrug design

*Estimated based on structural analysis.

Pyrrolo[2,3-d]pyrimidine Derivatives with Alternative Substituents

Key Compounds :

7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives (e.g., 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, CAS: 931115-93-4):

  • Molecular Formula : C₉H₁₁IN₄
  • Molecular Weight : 302.11 g/mol
  • Key Differences : Amine substituent at the 4-position instead of boronic acid. Exhibits anticancer activity via kinase inhibition .

4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carboxylic acid (CAS: 952521-77-6):

  • Molecular Formula : C₁₁H₇N₃O₃
  • Molecular Weight : 229.19 g/mol
  • Key Differences : Carboxylic acid substituent; used in antimicrobial evaluations and metal-organic frameworks .

Comparison Table :

Compound Substituent Molecular Weight (g/mol) Biological Activity/Applications
Target Compound Boronic acid ~191.96 Cross-coupling reactions, kinase inhibitors (predicted)
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Amine + Iodo 302.11 CDK9/Haspin inhibition (anticancer)
4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carboxylic acid Carboxylic acid 229.19 Antimicrobial agents

Reactivity and Physicochemical Properties

  • Boronic Acid Group : The target compound’s boronic acid moiety enables Suzuki-Miyaura coupling, distinguishing it from amine or carboxylic acid derivatives. Thiophene and pyrazole boronic acids () exhibit lower steric hindrance, enhancing their reactivity in coupling reactions .
  • pKa and Solubility : Pyrrolo-pyrimidine amines (e.g., 7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) have pKa ~4.99, favoring protonation in physiological conditions, whereas boronic acids (pKa ~8–10) remain deprotonated, affecting solubility and target interactions .

Biological Activity

(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and safety profiles based on recent studies.

The compound functions primarily as a kinase inhibitor. It has been shown to selectively inhibit certain kinases involved in critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. For example, derivatives of pyrrolo[2,3-d]pyrimidine have demonstrated significant inhibition of PKB (Protein Kinase B), with some compounds exhibiting up to 150-fold selectivity over PKA (Protein Kinase A) .

Biological Activity Overview

The biological activity of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid can be summarized in the following areas:

  • Anticancer Activity : Several studies indicate that this compound exhibits potent anticancer properties. For instance, it has been shown to inhibit the growth of human tumor xenografts in vivo at well-tolerated doses . In vitro studies revealed IC50 values ranging from 0.210 to 0.530 μM against various cancer cell lines .
  • Antimicrobial Properties : The compound has also been evaluated for its activity against Plasmodium falciparum, the causative agent of malaria. Inhibitory activities were noted against calcium-dependent protein kinases (CDPKs) essential for the parasite's survival .
  • Bruton’s Tyrosine Kinase (BTK) Inhibition : Recent findings highlight its potential in targeting BTK, a critical player in B-cell receptor signaling and autoimmune diseases. Compounds derived from (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid have been designed to promote the degradation of BTK through E3 ligase recruitment .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 ValuesReferences
AnticancerPKB0.210 - 0.530 μM
AntimicrobialP. falciparum CDPKs0.589 μM
BTK InhibitionBruton’s Tyrosine KinaseNot specified

Case Study: Anticancer Efficacy

A study assessed the efficacy of a series of pyrrolo[2,3-d]pyrimidine derivatives in inhibiting tumor growth in nude mice models. The results indicated significant tumor regression at doses that did not produce noticeable toxicity . The compounds modulated key biomarkers associated with the PI3K/AKT/mTOR pathway, reinforcing their potential as therapeutic agents.

Case Study: Malaria Treatment

In another study focusing on malaria treatment, compounds derived from this scaffold demonstrated promising results against P. falciparum with IC50 values indicating effective inhibition of essential kinases required for parasite survival . This opens avenues for developing novel antimalarial therapies.

Safety and Toxicity Profile

The safety profile of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid has been evaluated in various animal models. Notably, no acute toxicity was observed at high doses (up to 2000 mg/kg) during preliminary toxicity assessments . Furthermore, pharmacokinetic studies revealed an acceptable oral bioavailability profile and metabolic stability in vivo, making it a candidate for further clinical development.

Q & A

Q. How is (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid employed in Suzuki-Miyaura cross-coupling reactions for synthesizing EGFR inhibitors?

Methodological Answer: The compound serves as a key intermediate in coupling reactions with aryl/heteroaryl boronic acids to generate pyrrolopyrimidine derivatives. For example, coupling with (2-(trifluoromethoxy)phenyl)boronic acid under Pd catalysis (PdCl₂(dppf)) at 100°C for 1–8 hours yields inhibitors like Compound 45 (64% yield, 99% HPLC purity). Purification via silica gel chromatography (ethyl acetate/hexanes) and characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS are critical for structural validation .

Q. What analytical techniques are essential for confirming the structural integrity of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid derivatives?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} resolve regiochemistry and substituent positions. For instance, Compound 46 exhibits distinct 1H NMR^1 \text{H NMR} signals at δ 8.35 (s, 1H, pyrrole-H) and δ 6.98–7.40 (m, aromatic-H), validated against synthetic intermediates. HPLC purity (>98%) and melting point analysis (e.g., 200–202°C for Compound 46 ) further ensure quality .

Q. How does the boronic acid moiety influence the stability of pyrrolopyrimidine derivatives under storage and reaction conditions?

Methodological Answer: The boronic acid group is prone to protodeboronation under acidic or aqueous conditions. Stabilization strategies include using anhydrous solvents (e.g., THF), low temperatures, and rapid purification. Derivatives like Compound 47 are stored desiccated at -20°C to prevent hydrolysis. Stability assays via 1H NMR^1 \text{H NMR} monitoring over 72 hours can detect degradation .

Advanced Research Questions

Q. How can structural modifications to the pyrrolopyrimidine core enhance kinase selectivity in EGFR inhibitors?

Methodological Answer: Substituents at the 6-position (e.g., 2,6-dimethoxyphenyl in Compound 46 ) improve EGFR binding by engaging hydrophobic pockets. Comparative docking studies using crystal structures (PDB: 5JT) reveal that bulky groups (e.g., trifluoromethoxy) reduce off-target effects against LIMK/ROCK kinases. IC₅₀ shifts from nM to µM in kinase panels validate selectivity .

Q. What methodologies resolve contradictions between in vitro potency and in vivo pharmacokinetics of pyrrolopyrimidine derivatives?

Methodological Answer: Discrepancies often arise from metabolic instability. Deuterated analogs (e.g., Compound 52 with methoxy-d₃) reduce CYP450-mediated oxidation, improving half-life (e.g., t₁/₂ increase from 2.1 to 5.7 hours in rat models). Parallel assays comparing microsomal stability (human/rat liver microsomes) and plasma protein binding (equilibrium dialysis) are critical .

Q. How can cocrystallization techniques optimize the purification of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid intermediates?

Methodological Answer: Cocrystals with 3,5-dimethylpyrazole enhance crystallinity and purity. For example, cocrystallizing 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile yields >99% purity via recrystallization (ethanol/water). XRPD and DSC confirm polymorphic form consistency .

Q. What strategies improve the metabolic stability of pyrrolopyrimidine-based JAK inhibitors without compromising permeability?

Methodological Answer: Introducing polar groups (e.g., morpholine in Compound 54 ) balances LogP (target <3) and P-gp efflux. Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 models guide optimization. For instance, Ruxolitinib phosphate (LogP 2.1) achieves >80% oral bioavailability in preclinical models .

Q. How do deuterium isotope effects impact the biological activity of pyrrolopyrimidine derivatives?

Methodological Answer: Deuterium substitution at metabolically vulnerable sites (e.g., methoxy-d₃ in Compound 52 ) slows oxidative metabolism, confirmed by LC-MS/MS metabolite profiling. Comparative studies show 2–3-fold increases in AUC in rodent PK studies, with no loss in kinase inhibition (IC₅₀ <10 nM) .

Q. What in vivo models are most predictive for assessing the pharmacokinetics of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid-based therapeutics?

Methodological Answer: Orthotopic xenograft models (e.g., EGFR-mutant NSCLC) evaluate tumor penetration and efficacy. For Ruxolitinib , plasma and tumor pharmacokinetics are monitored via LC-MS/MS, with compartmental modeling (e.g., WinNonlin) to calculate CmaxC_{\text{max}}, TmaxT_{\text{max}}, and tumor-to-plasma ratios .

Q. How can discrepancies between biochemical and cellular assays for kinase inhibition be systematically analyzed?

Methodological Answer: Differences may stem from cellular ATP concentrations or off-target effects. Dose-response curves in ATP-rich vs. ATP-depleted conditions (e.g., using hexokinase/glucose) isolate ATP-competitive effects. Kinome-wide profiling (e.g., DiscoverX Eurofins) identifies off-target kinases, while CRISPR knockdowns validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.